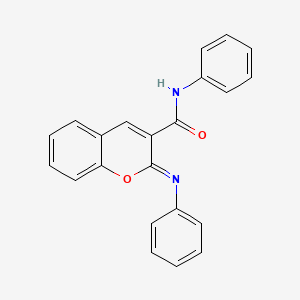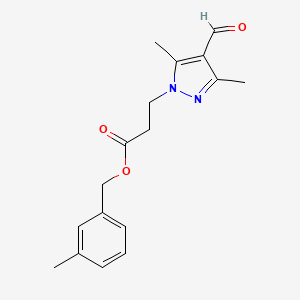
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds.
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be identified. It is known that thiophene-based compounds, which this compound belongs to, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Mode of Action
Thiophene-based compounds are known to interact with various biological targets, leading to a variety of physiological effects .
Biochemical Pathways
Thiophene-based compounds are known to modulate a variety of biochemical pathways, leading to their diverse pharmacological properties .
Result of Action
Thiophene-based compounds are known to exhibit a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process includes several steps:
Formation of Acyl Chloride: The starting material, furan-2-carboxylic acid, is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acyl chloride is then reacted with thiophene-2-ylmethylamine in the presence of a base such as triethylamine (TEA) to form the intermediate amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide), under reflux or room temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide
Uniqueness
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide stands out due to its unique combination of furan, thiophene, and isoxazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-19(16-7-4-10-25-16)18-9-8-14(27-18)12-21-20(24)15-11-17(26-22-15)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDDSWKGBXOPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2845358.png)

![4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2845360.png)
![5-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2845363.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2845364.png)


![2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile](/img/structure/B2845371.png)
![5-Bromo-2-({1-[(pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2845372.png)
![ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2845373.png)

![N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2845377.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2845378.png)
